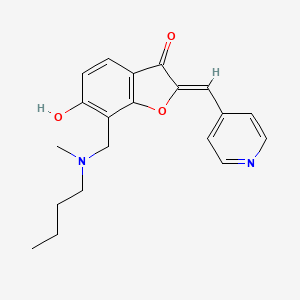
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of a pyridine ring and a hydroxy group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown superior activity against K562 (leukemia) and DU145 (prostate cancer) cell lines compared to other compounds in its class.
Table 1: Cytotoxic Activity of this compound
The cytotoxicity of this compound is primarily attributed to its ability to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with the β-tubulin subunit, inhibiting microtubule formation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the benzofuran and pyridine rings significantly influence the compound's potency. For example, substituting different alkyl groups at the nitrogen position has been shown to enhance cytotoxicity:
Table 2: SAR Analysis of Alkyl Substituents
| Substituent | Cytotoxicity (IC50, µM) | Observations |
|---|---|---|
| Methyl | 12.0 | Moderate activity |
| Ethyl | 8.5 | Increased potency |
| Butyl | 5.0 | Optimal activity observed |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Leukemia Cells : A study evaluated the effects of this compound on K562 cells, demonstrating a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
- Prostate Cancer Model : In vivo studies using DU145 xenografts in mice showed that administration of the compound resulted in significant tumor reduction compared to control groups .
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting potential for use in combination therapies .
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-4-11-22(2)13-16-17(23)6-5-15-19(24)18(25-20(15)16)12-14-7-9-21-10-8-14/h5-10,12,23H,3-4,11,13H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINXXQOEUSHCZ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














